molecular formula C9H16O3 B3220127 trans-Ethyl 2-hydroxycyclohexanecarboxylate CAS No. 119068-36-9

trans-Ethyl 2-hydroxycyclohexanecarboxylate

Cat. No.: B3220127
CAS No.: 119068-36-9
M. Wt: 172.22 g/mol
InChI Key: WOGRTPJVNNCUKN-HTQZYQBOSA-N
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Description

trans-Ethyl 2-hydroxycyclohexanecarboxylate: is an organic compound with the molecular formula C9H16O3. It is an ester derivative of cyclohexanecarboxylic acid and is characterized by the presence of a hydroxyl group and an ethyl ester group on a cyclohexane ring. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl 2-hydroxycyclohexanecarboxylate typically involves the esterification of 2-hydroxycyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-Ethyl 2-hydroxycyclohexanecarboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: trans-Ethyl 2-hydroxycyclohexanecarboxylate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme-catalyzed esterification and hydrolysis reactions. It is also employed in the synthesis of bioactive molecules .

Medicine: It is being investigated for its anti-inflammatory and analgesic properties .

Industry: In the industrial sector, this compound is used in the manufacture of fragrances and flavoring agents. It is also utilized in the production of polymers and resins .

Mechanism of Action

The mechanism of action of trans-Ethyl 2-hydroxycyclohexanecarboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl group and ester functionality allow it to form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The compound can inhibit or activate enzymes, thereby affecting various biochemical pathways .

Properties

IUPAC Name

ethyl (1R,2R)-2-hydroxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8,10H,2-6H2,1H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGRTPJVNNCUKN-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6125-55-9
Record name 6125-55-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Ethyl 2-hydroxycyclohexanecarboxylate
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